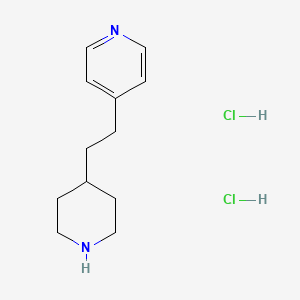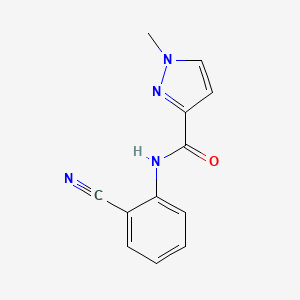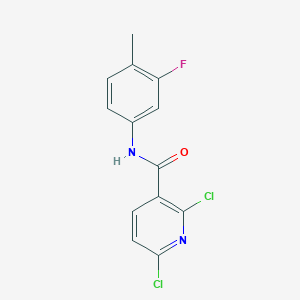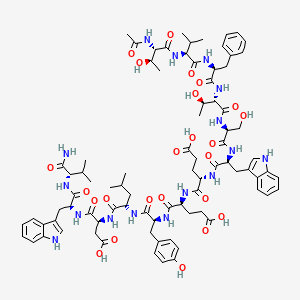
Tvftsweeyldwv
Übersicht
Beschreibung
Pep2-8 is a small peptide known for its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that regulates the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells, which in turn affects the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. High levels of LDL-C are a major risk factor for cardiovascular diseases. Pep2-8 has been identified as a potent inhibitor of the PCSK9/LDLR interaction, making it a promising candidate for therapeutic applications aimed at lowering LDL-C levels .
Wissenschaftliche Forschungsanwendungen
Pep2-8 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Pep2-8 serves as a model compound for studying peptide-protein interactions and developing peptide-based inhibitors.
Biology: It is used to investigate the role of PCSK9 in cholesterol metabolism and cardiovascular diseases.
Medicine: Pep2-8 is being explored as a potential therapeutic agent for lowering LDL-C levels in patients with hypercholesterolemia. .
In Vivo
In vivo experiments are conducted in living organisms, such as animals or humans. Tvftsweeyldwv has been used in a variety of in vivo experiments, including studies of cell-cell interactions, signal transduction pathways, and the regulation of gene expression.
In Vitro
In vitro experiments are conducted in a laboratory setting, using cell cultures or other non-living systems. Tvftsweeyldwv has been used in a variety of in vitro experiments, including studies of cell-cell interactions, signal transduction pathways, and the regulation of gene expression.
Wirkmechanismus
Pep2-8 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDLR. This binding prevents PCSK9 from promoting the degradation of LDLR, thereby allowing more LDLR to be recycled to the cell surface. As a result, the liver cells can remove more LDL-C from the bloodstream, leading to lower LDL-C levels. The binding of Pep2-8 to PCSK9 mimics the interaction of the epidermal growth factor-like repeat A (EGF-A) domain of LDLR with PCSK9, effectively competing with LDLR for PCSK9 binding .
Biologische Aktivität
Tvftsweeyldwv has been shown to have a variety of biological activities, including the stimulation of cell migration, the promotion of cell adhesion, and the inhibition of cell death. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the regulation of cell signaling pathways, the modulation of gene expression, and the inhibition of cell death. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Tvftsweeyldwv in laboratory experiments has several advantages, including the ability to transfer sialic acid from the surface of cells to other molecules, the ability to regulate cell signaling pathways, and the ability to modulate gene expression. Additionally, this compound is relatively easy to produce and purify, and it is stable in a variety of conditions. However, there are some limitations to the use of this compound in laboratory experiments, including the lack of specificity for certain targets, and the potential for the enzyme to be degraded by other enzymes.
Zukünftige Richtungen
For Tvftsweeyldwv research include the development of more specific inhibitors and activators of the enzyme, the use of this compound to study the regulation of cell-cell interactions and signal transduction pathways, and the use of this compound to develop novel therapeutic agents. Additionally, researchers are exploring the potential of this compound to be used in the diagnosis and treatment of diseases, such as cancer and autoimmune disorders. Finally, researchers are exploring the potential of this compound to be used in the study of microbial interactions and the regulation of microbial populations.
Synthesemethoden
Tvftsweeyldwv is produced by recombinant DNA technology, which involves the insertion of the gene for this compound into a suitable host cell. The host cell is then induced to express the gene, and the resulting protein is purified and concentrated. The purified this compound can then be used in a variety of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pep2-8 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by temporary protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for Pep2-8 are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. The use of automated peptide synthesizers can facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Pep2-8 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to bind to PCSK9 and inhibit its interaction with LDLR .
Common Reagents and Conditions
The synthesis of Pep2-8 involves reagents such as protected amino acids, coupling agents (e.g., N,N’-diisopropylcarbodiimide), and deprotecting agents (e.g., trifluoroacetic acid). The conditions typically include room temperature for coupling reactions and slightly elevated temperatures for deprotection steps .
Major Products
The major product of the synthesis is the Pep2-8 peptide itself, which is characterized by its ability to inhibit PCSK9 and restore LDLR levels on liver cells .
Vergleich Mit ähnlichen Verbindungen
Pep2-8 is unique in its small size and defined mechanism of inhibition compared to other PCSK9 inhibitors. Similar compounds include:
Monoclonal antibodies: These are larger molecules that also inhibit PCSK9 but are more expensive and less convenient for patients.
Peptidomimetics: These are synthetic compounds designed to mimic the structure and function of peptides like Pep2-8 but may have different pharmacokinetic properties
Pep2-8 stands out due to its simplicity and effectiveness in inhibiting PCSK9, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H110N16O24/c1-40(2)31-57(74(114)94-62(36-66(109)110)77(117)92-61(79(119)97-67(41(3)4)71(84)111)35-49-38-86-54-22-16-14-20-52(49)54)90-75(115)58(33-47-23-25-50(104)26-24-47)91-73(113)56(28-30-65(107)108)88-72(112)55(27-29-64(105)106)89-76(116)60(34-48-37-85-53-21-15-13-19-51(48)53)93-80(120)63(39-100)96-82(122)70(44(8)102)99-78(118)59(32-46-17-11-10-12-18-46)95-81(121)68(42(5)6)98-83(123)69(43(7)101)87-45(9)103/h10-26,37-38,40-44,55-63,67-70,85-86,100-102,104H,27-36,39H2,1-9H3,(H2,84,111)(H,87,103)(H,88,112)(H,89,116)(H,90,115)(H,91,113)(H,92,117)(H,93,120)(H,94,114)(H,95,121)(H,96,122)(H,97,119)(H,98,123)(H,99,118)(H,105,106)(H,107,108)(H,109,110)/t43-,44-,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPZALWAWWEEDP-NXXUBLNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H110N16O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1715.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



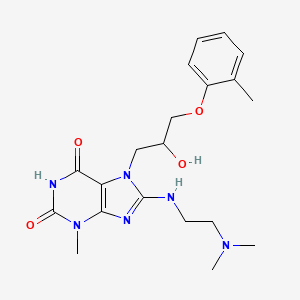
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2665633.png)

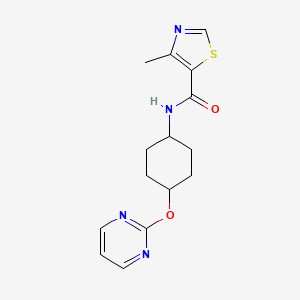
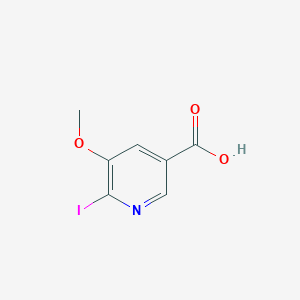

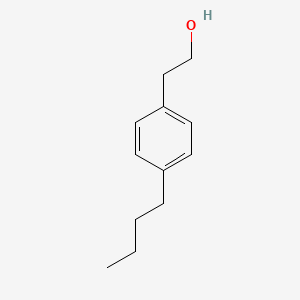
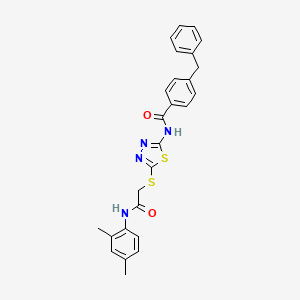
![2-[(2-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2665644.png)
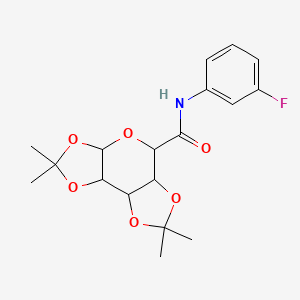
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)
